N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5, a 4-methoxyphenyl group at position 4, and a sulfanyl acetamide moiety linked to a 4-(benzyloxy)phenyl group. Its molecular formula is C₃₄H₃₃N₅O₃S, with a molecular weight of 607.73 g/mol. The tert-butyl group enhances lipophilicity, while the methoxy and benzyloxy groups may influence hydrogen bonding and solubility .
Properties
CAS No. |
477313-50-1 |
|---|---|
Molecular Formula |
C34H34N4O3S |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C34H34N4O3S/c1-34(2,3)26-12-10-25(11-13-26)32-36-37-33(38(32)28-16-20-29(40-4)21-17-28)42-23-31(39)35-27-14-18-30(19-15-27)41-22-24-8-6-5-7-9-24/h5-21H,22-23H2,1-4H3,(H,35,39) |
InChI Key |
UIDPCFWZQHVNGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The triazole ring is constructed via cyclocondensation of 4-tert-butylphenylhydrazine with 4-methoxyphenyl isothiocyanate in ethanol under reflux (72 hours, 65–70°C). The intermediate thiosemicarbazide undergoes intramolecular cyclization in the presence of potassium hydroxide (KOH) and carbon disulfide (CS2), yielding 5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Key Reaction Conditions:
Sulfanyl-Acetamide Side Chain Incorporation
The thiol group of the triazole intermediate reacts with 2-chloroacetamide derivatives. A nucleophilic substitution is performed using N-(4-hydroxyphenyl)acetamide and benzyl bromide in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base (24 hours, room temperature). The resulting 2-[(triazol-3-yl)sulfanyl]acetamide is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Purification Metrics:
Final Coupling Reaction
The benzyloxy-phenyl group is introduced via Ullmann coupling using palladium(II) acetate (Pd(OAc)2) as a catalyst and triphenylphosphine (PPh3) as a ligand. The reaction proceeds in toluene at 110°C for 18 hours, achieving a 74% yield.
Ultrasound-Assisted Synthesis
Ultrasonic irradiation significantly accelerates reaction kinetics. For instance, the benzylation of 4-hydroxyphenylacetamide with benzyl chloride under ultrasound (35 kHz, 50°C) reduces the reaction time from 20–28 hours (conventional stirring) to 4 hours.
Optimized Ultrasound Protocol
-
Step 1: Methyl 4-(benzyloxy)benzoate synthesis
-
Step 2: Acid hydrazide formation
Advantages:
-
4.5-fold reduction in reaction time
-
Enhanced yields (8–12% increase compared to conventional methods)
Catalytic System Variations
DABCO-Catalyzed Reactions
1,4-Diazabicyclo[2.2.2]octane (DABCO) enables solvent-free synthesis of triazole intermediates. A mixture of 4-(prop-2-ynyloxy)benzaldehyde, sodium azide, and benzyl halides reacts in the presence of DABCO (10 mol%) at 90°C for 3 hours, achieving an 85% yield.
Mechanistic Insight:
DABCO facilitates [3+2] cycloaddition between azides and alkynes, forming the triazole ring without copper catalysts.
Transition Metal Catalysis
Palladium-based systems (e.g., Pd(OAc)2/PPh3) remain critical for coupling aromatic fragments. Industrial protocols often replace Pd with platinum nanoparticles (PtNPs, 5–10 nm diameter) to reduce costs while maintaining efficiency (yield: 70–73%).
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance reproducibility. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 12 minutes |
| Temperature | 130°C |
| Pressure | 3 bar |
| Catalyst Loading | 0.5 mol% PtNPs |
| Throughput | 15 kg/day |
Advantages:
Purification Techniques
Industrial batches use recrystallization from ethanol/water (4:1) followed by vacuum drying (50°C, 24 hours). Final purity exceeds 99.5% (GC-MS analysis).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Conventional | 74 | 92 | 95 | 120 |
| Ultrasound-Assisted | 85 | 6 | 97 | 95 |
| Industrial (Flow) | 73 | 0.2 | 99.5 | 45 |
Key Findings:
-
Ultrasound methods balance cost and efficiency for laboratory-scale synthesis.
-
Flow systems dominate industrial production due to scalability and cost-effectiveness.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Sulfanyl Group Reactions
The thioether (-S-) moiety participates in oxidation and nucleophilic substitution reactions:
-
Oxidation to sulfone enhances electrophilicity, potentially improving binding in medicinal applications.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Pathway | Products | Applications |
|---|---|---|---|
| Acidic (HCl/H<sub>2</sub>O) | Acid-catalyzed | Carboxylic acid + amine | Precursor synthesis |
| Basic (NaOH/EtOH) | Base-promoted | Sodium carboxylate + ammonia | Functionalization |
Triazole Ring Reactivity
The 1,2,4-triazole core enables electrophilic substitutions and coordination chemistry:
| Reaction Type | Reagents/Conditions | Modifications | Example Sources |
|---|---|---|---|
| Electrophilic substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitration at C-5 position | Analogous to |
| Metal coordination | Cu(II), Fe(III) salts | Stable complexes with antimicrobial activity | Inferred from, |
-
Triazole-metal complexes are explored for catalytic and therapeutic applications.
Cross-Coupling Reactions
Aryl substituents enable palladium-catalyzed couplings:
-
These reactions diversify the compound’s aromatic pharmacophore for structure-activity studies.
Functional Group Interconversion
Key transformations include:
Biological Activity-Linked Reactions
The compound’s reactivity correlates with its reported bioactivities:
-
Structural analogs show inhibition of E. coli DNA gyrase (IC<sub>50</sub>: ~12 µM).
Stability Under Physiological Conditions
Critical degradation pathways:
Synthetic Derivatives & SAR Studies
Modifications to enhance potency:
Industrial-Scale Reaction Optimization
Parameters for scalable synthesis:
| Step | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Triazole cyclization | Microwave, 150°C, 20 min | 92% yield vs. 65% conventional | , |
| Final coupling | DCM, EDC/HOBt, RT | 85% purity after crystallization | , |
This compound’s multifunctional architecture supports extensive chemical exploration, particularly in antimicrobial and anticancer drug development. Further studies are needed to characterize novel reaction pathways and correlate them with in vivo efficacy .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures to N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Research indicates that derivatives of triazole exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains such as Staphylococcus aureus. The compound's ability to inhibit bacterial cell division through FtsZ protein modulation has been particularly noted .
Cancer Research
Compounds containing triazole moieties have been investigated for their anticancer properties. The triazole ring is known to interfere with cellular processes involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms of action for N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide remain to be fully elucidated but are an area of active research .
Anti-inflammatory Properties
Research has also suggested that triazole-containing compounds may exhibit anti-inflammatory effects. The modulation of inflammatory pathways could make N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide a candidate for treating inflammatory diseases. Studies are ongoing to evaluate its efficacy in reducing inflammation in various models .
Potential Use as a Drug Delivery System
The unique structure of this compound allows it to serve as a potential drug delivery vehicle. Its ability to encapsulate other therapeutic agents while maintaining stability and bioavailability makes it a candidate for further exploration in pharmaceutical formulations .
Case Study 1: Antibacterial Efficacy
In a study published in 2020, researchers synthesized various triazole derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed MIC values as low as 0.5 µg/mL against resistant strains of bacteria, suggesting that N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could exhibit similar or enhanced activity due to its structural features .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of triazole derivatives revealed that compounds with similar scaffolds induced significant apoptosis in breast cancer cell lines. The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects on cancer cells, positioning N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a promising candidate for future research .
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazole-based acetamides:
Structural and Electronic Effects
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with nitrophenyl (electron-withdrawing) in compound 18 . Electron-withdrawing groups enhance stability but may reduce reactivity in electrophilic environments.
- Heterocyclic Modifications : Pyridinyl (OLC-12) and indazole () substituents introduce nitrogen heteroatoms, altering solubility and binding affinity compared to the target compound’s benzyloxy group .
Physicochemical Properties
- Lipophilicity: The tert-butyl group (logP ~4.5) increases hydrophobicity compared to compounds with polar pyridinyl (OLC-12, logP ~3.2) or acetylaminophenoxy (compound 18, logP ~3.8) groups .
- Melting Points : The target compound’s melting point is unreported, but analogs with nitro groups (e.g., compound 18: 273–274°C) exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of multiple functional groups enhances its bioactivity and solubility, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 486.63 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.63 g/mol |
| CAS Number | 477313-50-1 |
| InChI Key | YKBWXYBFMCYMIQ-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focused on various benzyl and phenyl guanidine derivatives demonstrated that certain structural modifications could lead to enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.5 µg/mL against these pathogens, suggesting that similar modifications in the structure of N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could yield potent antimicrobial agents .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various screening methods. In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival. For example, compounds that target the FtsZ protein, which is crucial for bacterial cell division, have also shown promise in disrupting similar pathways in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A series of compounds structurally related to N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were tested for their antibacterial properties. The results indicated that modifications such as the introduction of methoxy and tert-butyl groups significantly enhanced activity against resistant strains of bacteria .
- Anticancer Screening : In a drug library screening focused on multicellular spheroids, several triazole derivatives were identified as having notable anticancer activity. These findings suggest that the compound may inhibit tumor growth through mechanisms similar to those observed in bacterial inhibition .
The biological activity of N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to its ability to interact with specific biological targets:
- FtsZ Inhibition : The compound may disrupt bacterial cell division by inhibiting the FtsZ protein, which plays a critical role in bacterial cytokinesis.
- Cell Cycle Interference : Similar mechanisms may apply in cancer cells where the compound could interfere with cell cycle progression.
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
Answer:
The synthesis typically involves sequential condensation and cyclization steps. A general approach includes:
Triazole Core Formation : Reacting substituted hydrazines with thiourea derivatives to form the 1,2,4-triazole ring. For example, 4-amino-3,5-bis(aryloxy)-1,2,4-triazole intermediates can be synthesized via refluxing substituted benzaldehydes with thiourea in ethanol under acidic conditions .
Sulfanyl Acetamide Coupling : Introducing the sulfanylacetamide moiety via nucleophilic substitution. This step often requires activating the triazole thiol group with a base (e.g., K₂CO₃) followed by reaction with chloroacetamide derivatives .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product. Purity is confirmed via melting point analysis and HPLC .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for acetamide, S-H at ~2550 cm⁻¹ pre-functionalization) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyloxy phenyl protons at δ 7.2–7.8 ppm, tert-butyl protons at δ 1.3 ppm) and confirms regiochemistry of the triazole ring .
- X-ray Crystallography : Resolves 3D conformation, bond lengths (e.g., C-S bond ~1.8 Å in the sulfanyl group), and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Advanced: How can density functional theory (DFT) predict reactivity and electronic properties?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge transfer interactions. For example, electron-rich methoxyphenyl groups lower LUMO energy, enhancing electrophilic reactivity .
- Molecular Electrostatic Potential (MEP) : Visualizes nucleophilic/electrophilic sites; sulfanyl groups often show high electron density, making them reactive toward alkylation .
- Vibrational Frequencies : Validate experimental IR data by simulating stretching modes (e.g., C-N triazole vibrations at ~1500 cm⁻¹) .
Advanced: How can contradictions in biological activity data be resolved?
Answer: Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
Standardized Assays : Use cell lines with consistent expression profiles (e.g., HEK293 for receptor binding studies) and validate via positive controls (e.g., TMZ in glioblastoma models) .
Purity Validation : Quantify impurities (<1% via HPLC) that may antagonize activity (e.g., residual solvents suppressing enzyme inhibition) .
Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple replicates. For example, discrepancies in 5-lipoxygenase inhibition may require re-evaluating enzyme source (recombinant vs. native) .
Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory potency?
Answer:
- Substituent Effects :
- 4-Methoxyphenyl : Enhances lipophilicity and membrane penetration (logP ~3.5) .
- tert-Butylphenyl : Increases steric bulk, improving selectivity for hydrophobic binding pockets (e.g., 5-lipoxygenase-activating protein) .
- Benzyloxy Group : Modulates solubility; replacing with polar groups (e.g., -OH) reduces cytotoxicity in non-target tissues .
- In Silico Docking : Tools like AutoDock Vina predict binding poses. For example, the triazole sulfanyl group may form hydrogen bonds with Arg¹⁰⁷ in the target enzyme’s active site .
Basic: What safety protocols are essential during synthesis?
Answer:
- Handling Sulfanyl Intermediates : Use fume hoods due to potential H₂S release during thiol reactions .
- Waste Management : Segregate halogenated byproducts (e.g., 4-chlorophenyl derivatives) and dispose via certified hazardous waste facilities .
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact with acetamide precursors .
Advanced: What in vitro models are suitable for evaluating anticancer activity?
Answer:
- Glioblastoma Models : U87-MG or T98G cell lines treated with TMZ combinations. Monitor invasion via Boyden chamber assays and apoptosis via Annexin V/PI staining .
- Enzyme Inhibition : 5-lipoxygenase (5-LOX) assays using purified human enzyme and spectrophotometric detection of product formation (λ = 234 nm) .
- Metabolic Stability : Liver microsome incubations (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 min indicates suitability for in vivo studies) .
Basic: How is crystallinity assessed, and why is it critical?
Answer:
- Powder X-ray Diffraction (PXRD) : Sharp peaks indicate high crystallinity, which enhances solubility reproducibility. Amorphous byproducts are detected via diffuse scattering .
- Differential Scanning Calorimetry (DSC) : Melting point (~200–220°C) confirms phase purity. Broad endotherms suggest polymorphic impurities .
Advanced: How can molecular dynamics (MD) simulations guide formulation design?
Answer:
- Solubility Prediction : Simulate interactions with excipients (e.g., PEG 400) to optimize dissolution rates. High affinity for polyethylene glycols correlates with enhanced bioavailability .
- Aggregation Studies : MD trajectories (50 ns) identify conditions (e.g., pH 7.4) where the compound remains monomeric, preventing precipitation in physiological buffers .
Advanced: What analytical methods resolve degradation products under stressed conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline hydrolysis. Monitor via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
